molecular formula C15H19N3O3 B2699624 3-ethoxy-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 1014028-20-6

3-ethoxy-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No. B2699624
CAS RN: 1014028-20-6
M. Wt: 289.335
InChI Key: DHRXBDNWMITNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide, also known as EMPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EMPC is a pyrazole derivative that has been synthesized through a multistep process involving the reaction of various chemical compounds.

Scientific Research Applications

Synthesis and Characterization

Research into pyrazole derivatives, including compounds similar to 3-ethoxy-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide, has yielded significant findings. For example, Hassan et al. (2014) reported the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol, leading to compounds with potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Cytotoxic Activity

Further exploring the cytotoxic potential, Hassan et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, investigating their cytotoxicity against four human cancer cell lines. This research highlights the applicability of such compounds in developing anticancer strategies (Hassan et al., 2015).

Structural Analysis

Köysal et al. (2005) provided an in-depth structural analysis of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, contributing to the understanding of the geometric parameters and intermolecular interactions that could influence the chemical behavior and reactivity of similar pyrazole derivatives (Köysal et al., 2005).

Auxin Activities and Agricultural Applications

Yue et al. (2010) explored the synthesis and auxin activities of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia, revealing the potential of pyrazole derivatives in agricultural applications, particularly in the development of new plant growth regulators (Yue et al., 2010).

Corrosion Inhibition

Paul et al. (2020) studied the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic conditions. Their findings indicate that such compounds can serve as effective corrosion inhibitors, demonstrating the utility of pyrazole derivatives in industrial applications (Paul et al., 2020).

properties

IUPAC Name

3-ethoxy-1-ethyl-N-(4-methoxyphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-4-18-10-13(15(17-18)21-5-2)14(19)16-11-6-8-12(20-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRXBDNWMITNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.